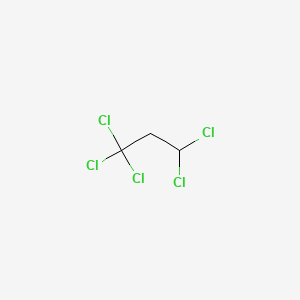

1,1,1,3,3-Pentachloropropane

Description

Overview of Halogenated Propane (B168953) Chemistry in Academic Research

Halogenated propanes are a class of organic compounds derived from propane (C₃H₈) by the substitution of one or more hydrogen atoms with halogen atoms (fluorine, chlorine, bromine, or iodine). The study of these compounds is a significant area within organic chemistry, driven by their diverse applications and interesting chemical properties. In academic research, the reactivity of hydrogen atoms in propane for halogenation has been a subject of interest. For instance, propane has eight hydrogen atoms, six of which are primary and two are secondary. Their differing reactivity leads to the formation of isomeric products during halogenation. msu.edulibretexts.org For example, the light-induced gas phase chlorination of propane at 25°C results in a mixture of 1-chloropropane (B146392) (45%) and 2-chloropropane (B107684) (55%), indicating that secondary hydrogens are more reactive than primary hydrogens. msu.edulibretexts.org

The study of halogenated propanes extends to more complexly substituted molecules, including those containing multiple halogen atoms. These compounds, such as tetrachloropropanes and pentachloropropanes, have been investigated for their toxicological properties, with studies revealing adverse effects on the liver, kidneys, lungs, and myocardium. oup.com Furthermore, certain halogenated propanes serve as important intermediates in the synthesis of other valuable chemicals. For instance, 1,2,3-trichloropropane (B165214) is a byproduct of epichlorohydrin (B41342) production and has been the subject of research aimed at its enzymatic degradation. nih.gov The diverse reactivity and applications of halogenated propanes continue to make them a fertile ground for academic and industrial research. oup.comontosight.ai

Significance of 1,1,1,3,3-Pentachloropropane in Chemical Science

This compound, also known as HCC-240fa, holds considerable significance in chemical science, primarily as a key intermediate in the production of more environmentally benign hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs). oxy.comgoogle.com Specifically, it is a crucial precursor for the synthesis of 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa), a refrigerant used to replace ozone-depleting fluorocarbons. oxy.com The process involves the liquid phase catalytic fluorination of this compound with hydrogen fluoride (B91410). oxy.comgoogle.com

The synthesis of this compound itself is a subject of extensive research to optimize reaction conditions and improve yields. Common methods involve the addition reaction of carbon tetrachloride with vinyl chloride in the presence of various catalyst systems. researchgate.netgoogle.com The efficiency and selectivity of this reaction are critical for the economic viability of producing HFC-245fa and other related fluorinated compounds. google.com Research has explored different catalysts, such as copper-based and iron-based systems, to enhance the yield and purity of the desired product. researchgate.netgoogle.comresearchgate.net The study of its synthesis and subsequent conversion to fluorinated derivatives underscores its importance in the ongoing effort to develop more sustainable chemical processes and products.

Historical Context of Research on this compound

Research into this compound can be traced back to early investigations into the telomerization reactions of vinyl chloride with carbon tetrachloride. In 1967, Zil'berman et al. reported the synthesis of this compound in a 58% yield by reacting carbon tetrachloride and vinyl chloride using ferrous chloride tetrahydrate in isopropanol. google.com Later, in 1992, Kotora et al. achieved high yields using either cuprous chloride/butylamine or tris(triphenylphosphine)dichlororuthenium as catalysts. google.com

A significant portion of the research on this compound has been driven by its role as an intermediate in the production of refrigerants. oxy.comgoogle.com Patents from the late 20th and early 21st centuries describe various processes for its manufacture, highlighting the industrial importance of optimizing its synthesis. google.comgoogle.com These processes often focus on the reaction of carbon tetrachloride and vinyl chloride with different catalyst systems to improve yield and selectivity. researchgate.netgoogle.comresearchgate.net Another patented method involves the photochlorination of 1,1,1,3-tetrachloropropane (B89638) to produce this compound. google.com This historical development of synthetic methods reflects the evolving needs of the chemical industry for efficient and cost-effective routes to valuable chemical intermediates.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₃Cl₅ | oxy.com |

| Molecular Weight | 216.32 g/mol | oxy.com |

| Appearance | Colorless clear liquid | oxy.com |

| Odor | Slight pesticide-like odor | oxy.com |

| Density | 1.597 g/cm³ | chemsrc.comlookchem.com |

| Boiling Point | 191.3 °C at 760 mmHg | chemsrc.comlookchem.com |

| Flash Point | 225 °F (107.2 °C) | oxy.com |

| CAS Number | 23153-23-3 | oxy.com |

Research Findings on the Synthesis of this compound

Various research efforts have focused on optimizing the synthesis of this compound. A common method is the radical addition of carbon tetrachloride to vinyl chloride. researchgate.net One study investigated the optimal conditions for this reaction using a cuprous chloride catalyst. researchgate.net The key findings from this research are summarized below:

| Parameter | Optimal Condition |

| Catalyst | Cuprous chloride |

| Catalyst Promoter | Triethanolamine |

| Solvent | Acetonitrile (10-20% of total reaction mass) |

| Molar Ratio (CCl₄:VnCl) | 1 : 0.3-0.4 |

| Reaction Temperature | 110-125 °C |

| Reaction Pressure | 0.5-1.0 MPa |

| Reaction Time | 5-8 hours |

| Yield | 72% |

| Purity | 98% |

Data sourced from a study on the synthesis of this compound by radical addition. researchgate.net

Another approach involves the use of an iron powder catalyst precursor with dibutyl phosphate (B84403) as a co-catalyst. researchgate.net Kinetic studies of this telomerization reaction revealed it to be first order with an activation energy of 69.15 kJ·mol⁻¹. researchgate.net In the absence of a catalyst, the reaction proceeds through a free radical mechanism, while in the presence of the catalyst, it follows a non-chain redox mechanism. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3-pentachloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl5/c4-2(5)1-3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWFZKBKXPXGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074901 | |

| Record name | Propane, 1,1,1,3,3-pentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propane, 1,1,1,3,3-pentachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

23153-23-3 | |

| Record name | 1,1,1,3,3-Pentachloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23153-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,1,3,3-pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023153233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,3,3-pentachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1,1,3,3-pentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3-pentachloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Kinetics of 1,1,1,3,3 Pentachloropropane

Telomerization Reactions for 1,1,1,3,3-Pentachloropropane Synthesis

Telomerization provides a direct route to this compound. The process involves the reaction of a telogen (a molecule that adds to a monomer) with a taxogen (a monomer).

Radical Addition of Carbon Tetrachloride to Vinyl Chloride

The core of the synthesis is the radical addition of carbon tetrachloride (CCl₄) to vinyl chloride (CH₂=CHCl). researchgate.net In this reaction, the carbon tetrachloride acts as the telogen and vinyl chloride serves as the taxogen. The reaction proceeds via a free-radical chain mechanism, which can be initiated by various methods, including the use of catalysts. In the absence of a catalyst, the reaction follows a free-radical mechanism, but in the presence of a catalyst, it proceeds via a non-chain redox mechanism. researchgate.net

Catalytic Systems in Telomerization: Iron Powder, Cuprous Chloride, and Co-catalysts

The efficiency and selectivity of the telomerization reaction are significantly enhanced by the use of specific catalytic systems.

Iron-based Catalysts : Iron powder is a commonly used catalyst precursor. researchgate.net It participates in a redox system, often involving ferric chloride (FeCl₃), to generate the radicals necessary for the reaction to proceed. researchgate.netgoogle.com The catalytic cycle involves the reduction of the higher oxidation state of the metal by a reducing agent, and the subsequent reaction of the lower oxidation state metal with the telogen to form a radical.

Copper-based Catalysts : Cuprous chloride (CuCl) is another effective catalyst for this telomerization. researchgate.net Similar to the iron system, it operates through a redox mechanism. The use of copper chloride can suppress unwanted side reactions, such as the formation of higher telomers. researchgate.net

Co-catalysts : To improve the performance of the primary catalysts, co-catalysts are often employed.

Dibutyl Phosphate (B84403) (DBP) : Used in conjunction with iron powder, DBP acts as a co-catalyst, influencing the reaction rate. researchgate.net

Triethanolamine : This alkanolamine is used as a promoter with cuprous chloride, with its dosage often matching that of the catalyst. researchgate.net

Other Amines : Various amines have been studied as co-catalysts with copper chloride systems. The basicity and structure of the amine can affect the yield of the desired product. scispace.com For instance, aliphatic amines with longer chains have been shown to give high yields of the n=1 telomer. scispace.com

Optimization of Synthesis Conditions: Temperature, Pressure, Reactant Ratios, and Solvent Effects

To maximize the yield and purity of this compound, careful optimization of reaction parameters is crucial.

Temperature : The reaction is typically conducted at elevated temperatures, with an optimal range of 110-125°C cited in one study. researchgate.net

Pressure : The reaction is carried out under pressure, with an optimal range of 0.5-1.0 MPa. researchgate.net

Reactant Ratios : The molar ratio of carbon tetrachloride to vinyl chloride is a key parameter. A ratio of n(CCl₄):n(VnCl) = 1:0.3-0.4 has been identified as optimal. researchgate.net

Solvent Effects : The choice of solvent can significantly impact the reaction. Acetonitrile is a commonly used solvent, with an optimal dosage of 10%-20% of the total quality of the reaction compounds. researchgate.net It can also act as a co-catalyst. google.com

Under optimized conditions, a yield of 72% and a product purity of 98% for this compound have been reported. researchgate.net

Reaction Kinetics Studies of this compound Formation

Understanding the reaction kinetics is essential for controlling and scaling up the synthesis of this compound.

Determination of Reaction Order and Activation Energy

Kinetic studies have been conducted to determine the fundamental parameters of the reaction.

Reaction Order : In a study using an iron powder and dibutyl phosphate catalyst system, the telomerization reaction was found to be first order. researchgate.net Another study on the telomerization of tetrachloromethane with chloroethylene promoted by Fe⁰-FeCl₃ found the reaction to be first order with respect to the catalyst and zero order with respect to chloroethylene. researchgate.net

Activation Energy : The activation energy for the telomerization reaction has been determined to be 69.15 kJ·mol⁻¹ in a system promoted by iron powder and dibutyl phosphate. researchgate.net A different study reported an activation energy of 156 kJ/mol for the telomerization of tetrachloromethane with chloroethylene promoted by Fe⁰-FeCl₃. researchgate.net

Influence of Catalyst and Co-catalyst Concentrations on Reaction Rate

The concentrations of the catalyst and co-catalyst have a direct impact on the rate of reaction. Studies have investigated the effects of varying the amounts of iron powder and co-catalysts on the reaction. researchgate.net The reaction rate generally increases with an increase in the concentration of the catalyst and co-catalyst, up to an optimal point beyond which the effect may plateau or even decrease. The selectivity of the reaction can also be proportional to the concentration of the catalyst. researchgate.net

| Parameter | Optimal Value/Range | Catalyst System |

| Temperature | 110-125°C | Cuprous Chloride/Triethanolamine |

| Pressure | 0.5-1.0 MPa | Cuprous Chloride/Triethanolamine |

| n(CCl₄):n(VnCl) | 1:0.3-0.4 | Cuprous Chloride/Triethanolamine |

| Solvent (Acetonitrile) | 10%-20% of total reaction mass | Cuprous Chloride/Triethanolamine |

| Catalyst (CuCl) | 1.5%-3.5% of vinyl chloride mass | Cuprous Chloride/Triethanolamine |

| Co-catalyst (Triethanolamine) | Equal to CuCl dosage | Cuprous Chloride/Triethanolamine |

| Kinetic Parameter | Value | Catalyst System |

| Reaction Order | First Order | Iron Powder/Dibutyl Phosphate |

| Activation Energy | 69.15 kJ·mol⁻¹ | Iron Powder/Dibutyl Phosphate |

| Activation Energy | 156 kJ/mol | Fe⁰-FeCl₃ |

Mechanistic Insights from Kinetic Data: Free Radical vs. Non-Chain Redox Pathways

The synthesis of this compound, a significant chlorinated hydrocarbon, can proceed through different mechanistic pathways, primarily distinguished as free radical and non-chain redox routes. The selection of the pathway is heavily influenced by the presence or absence of a catalyst.

In the absence of a catalyst, the synthesis of this compound follows a free radical mechanism. researchgate.net This process is a type of Kharasch addition reaction, where a halogenated compound is added across the double bond of another compound. epo.org Specifically, carbon tetrachloride reacts with vinyl chloride. epo.orgresearchgate.net The reaction is initiated by the formation of free radicals, which then propagate through a chain reaction.

Conversely, when a catalyst is introduced, the reaction mechanism shifts to a non-chain redox pathway. researchgate.net This is typically observed in telomerization reactions promoted by catalysts such as iron powder with a co-catalyst like dibutyl phosphate. researchgate.net Kinetic studies of this catalyzed telomerization reveal that the reaction is first-order with an activation energy of 69.15 kJ·mol⁻¹. researchgate.net Another catalytic system involves cuprous chloride, which also facilitates a non-chain redox mechanism. researchgate.net The use of catalysts like ferric/ferrous chloride dissolved in an organophosphate solvent, such as tributyl phosphate, is also characteristic of this pathway. epo.org

The distinction between these two pathways is crucial for controlling the reaction and optimizing the yield of the desired product. The free radical pathway, while feasible, can sometimes lead to a variety of byproducts due to the indiscriminate nature of radical reactions. The catalyzed non-chain redox pathway, on the other hand, can offer greater selectivity and control over the reaction, although it can sometimes be sluggish. epo.org Interestingly, the addition of small amounts of water has been found to enhance the reaction rate in some catalytic systems. epo.org

A detailed kinetic study of the telomerization of tetrachloromethane with chloroethylene promoted by Fe⁰-FeCl₃ showed the reaction to be first order with respect to the catalyst and zero order with respect to chloroethylene, with a significantly higher activation energy of 156 kJ/mol. researchgate.net These findings support the proposal of a chain redox mechanism in this specific catalytic system, highlighting the complexity and variability of the reaction mechanisms depending on the chosen catalyst. researchgate.net

Alternative Synthetic Approaches to Chlorinated Propane (B168953) Precursors

Beyond the direct synthesis of this compound, alternative methods focus on the preparation of its chlorinated propane precursors. These approaches often involve the chlorination of propene derivatives or the dehydrochlorination of other chlorinated propanes.

Chlorination of Propene Derivatives

The chlorination of propene and its derivatives is a fundamental method for producing a variety of chlorinated propanes, which can serve as precursors to this compound. smolecule.com This process can be carried out under different conditions to yield various chlorinated products.

High-temperature vapor-phase chlorination of propylene (B89431) is a well-established industrial process that proceeds via a free-radical mechanism. chempedia.info This reaction favors the substitution of an allylic hydrogen over the addition of chlorine to the double bond. chempedia.info The purity of the propene feedstock is important, as impurities can lead to the formation of byproducts. chemcess.com

Catalytic chlorination offers an alternative route, providing better control over the reaction and selectivity towards specific isomers. smolecule.com For instance, processes have been developed that utilize successive free-radical chlorination and dehydrochlorination steps starting from chlorinated propanes like 1,2-dichloropropane. google.com The use of an ionic chlorination catalyst can enhance the selectivity of the process. google.com

Furthermore, the direct chlorination of propylene derivatives can be a multi-step process. For example, a feedstock of a chlorinated propene can be fluorinated and then dehydrochlorinated to produce other valuable compounds. google.com The chlorination of fluorinated propanes under photochemical conditions is another approach, proceeding via a radical chain mechanism initiated by UV light.

Dehydrochlorination of Related Chlorinated Propane Derivatives

Dehydrochlorination is a key reaction in the synthesis of specific chlorinated propenes from more saturated chlorinated propane precursors. This elimination reaction involves the removal of a hydrogen chloride (HCl) molecule to form a double bond.

The dehydrochlorination of chlorinated propanes can be achieved under various conditions, including thermal and catalytic methods. For example, heating chloroalkanes can lead to their decomposition into HCl and the corresponding olefin. nist.gov Depending on the reaction conditions, both homogeneous and free-radical processes can play a role in dehydrochlorination. nist.gov

In the context of producing precursors for this compound, the dehydrochlorination of higher chlorinated propanes is a relevant strategy. For instance, 1,1,1,3-tetrachloropropane (B89638) can be dehydrochlorinated to produce 1,1,3-trichloropropene. patsnap.com This trichloropropene can then be further chlorinated to yield 1,1,1,2,3-pentachloropropane (B1626564). patsnap.com The dehydrochlorination step is often catalyzed, for example, by anhydrous ferric chloride. patsnap.com Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, have also been shown to be effective in the alkaline dehydrochlorination of pentachloropropanes. gatech.edu

It is important to note that dehydrochlorination reactions can sometimes be hampered by side reactions and poor selectivity, leading to a mixture of products. Therefore, careful control of reaction conditions and catalyst selection is crucial for achieving high yields of the desired chlorinated propene.

Reaction Mechanisms and Chemical Transformations of 1,1,1,3,3 Pentachloropropane

Fundamental Reaction Mechanisms Involving 1,1,1,3,3-Pentachloropropane

The fundamental reaction mechanisms involving this polychlorinated alkane include nucleophilic, radical, and electrophilic processes, which primarily involve the carbon-halogen and carbon-hydrogen bonds.

Halogenoalkanes are known to undergo nucleophilic substitution reactions where an electron-rich species, a nucleophile, attacks a partially positive carbon atom, leading to the displacement of a halogen atom. savemyexams.commasterorganicchemistry.com However, the reactivity of this compound towards nucleophilic substitution is significantly influenced by its structure. The presence of multiple chlorine atoms on the same and adjacent carbons creates steric hindrance and electronic effects that can impede direct substitution.

Research suggests that the absence of a more activating functional group, such as a ketone, reduces the reactivity of pentachloropropane in nucleophilic reactions when compared to similar, functionalized molecules like pentachloroacetone. Furthermore, it has been noted that perhalogenated carbon atoms can be particularly unreactive toward nucleophilic substitution by hydroxide (B78521) ions (OH⁻). taylorandfrancis.com Instead of substitution, elimination reactions, such as dehydrochlorination, are often favored, especially under basic conditions. The dehydrochlorination of this compound to form various tetrachloropropene (B83866) isomers is a prominent reaction pathway when treated with bases or certain alkali metal halides. researchgate.netdntb.gov.ua This elimination is facilitated by the increased acidity of the hydrogen atoms on the central carbon (C2), which are activated by the electron-withdrawing chlorine atoms on the adjacent carbons. taylorandfrancis.com

Radical reactions are a key aspect of the chemistry of this compound, particularly in its synthesis. Alkanes can be functionalized through free radical halogenation, a process that is typically initiated by heat or ultraviolet (UV) light. byjus.comvedantu.comjove.com

One of the primary industrial methods for producing this compound is through the radical addition of carbon tetrachloride (CCl₄) to vinyl chloride (CH₂=CHCl). researchgate.netgoogle.com This type of reaction, known as telomerization, can proceed through a free-radical chain mechanism when no catalyst is present. researchgate.netresearchgate.net The reaction can also be promoted using catalysts such as cuprous chloride or an iron-based system, which influences the reaction kinetics, leading to a non-chain redox mechanism. researchgate.netresearchgate.net

Another significant radical-mediated transformation is the synthesis of this compound via the photochlorination of 1,1,1,3-tetrachloropropane (B89638). google.comgoogle.com This process involves the use of UV light to generate chlorine radicals, which then abstract a hydrogen atom from the tetrachloropropane. Research has shown that this method efficiently introduces a chlorine atom predominantly at the terminal C3 position to yield this compound as the major product. google.comgoogle.com

Electrophilic halogenation is a common reaction for aromatic compounds but is not typical for alkanes, which lack the necessary electron-rich pi systems. collegedunia.com Alkanes and their halogenated derivatives are generally unreactive towards electrophiles due to the non-polar nature and strength of their C-H and C-C bonds. byjus.com Halogenation of alkanes almost exclusively proceeds via a free-radical pathway. byjus.comvedantu.comcollegedunia.com

For polychlorinated alkanes like this compound, direct electrophilic attack is highly unfavorable. The electron-withdrawing chlorine atoms decrease the electron density of the molecule, making it even less susceptible to attack by electrophiles. While the compound itself does not readily undergo electrophilic halogenation, its precursors can be synthesized using reactions that involve Lewis acid catalysts, which polarize the halogen-halogen bond and introduce electrophilic character. For instance, the synthesis of the isomer 1,1,1,2,3-pentachloropropane (B1626564) can be achieved by heating 1,1,1,3-tetrachloropropane in the presence of ferric chloride (a Lewis acid) and chlorine. justia.com However, this illustrates a pathway for a related isomer and does not represent a typical reaction of this compound itself.

Degradation and Transformation Pathways of this compound

In environmental systems, this compound can be transformed through several abiotic pathways, including hydrolysis and reductive processes. These pathways are crucial in determining the compound's environmental fate and persistence. epa.gov

Abiotic hydrolysis is a significant degradation pathway for many halogenated hydrocarbons in aquatic environments. epa.gov The rate of hydrolysis is highly dependent on the pH of the system and the structure of the compound. These reactions can occur under neutral and alkaline conditions.

| Compound | Reactivity in Alkaline Hydrolysis | Controlling Factors |

|---|---|---|

| 1,1,2,3,3-Pentachloropropane (B75905) (Isomer) | High | Acidity of abstracted proton |

| This compound | Enhanced | Acidity of abstracted proton |

| 1,1,1-Trichloroethane (B11378) | No detectable reaction | Steric hindrance, unreactive perhalogenated carbon |

| 2,2-Dichloropropane | No detectable reaction (alkaline), High (neutral) | Structure dependent |

In anaerobic environments such as sediments and groundwater, abiotic reduction is a key transformation pathway for halogenated hydrocarbons. epa.gov Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom, or the elimination of two halogen atoms to form a double bond. epa.govresearchgate.net This process is a critical mechanism for the microbial transformation of chlorinated pollutants under anaerobic conditions. tandfonline.com

While specific studies detailing the reductive transformation of this compound are limited, the general principles of reductive dehalogenation for polychlorinated alkanes are well-established. epa.govtandfonline.com Organisms within genera such as Desulfitobacterium are known to dehalogenate a wide range of halogenated organic compounds through reductive processes. oup.com The degradation rates typically increase with a higher number of halogen substituents on a carbon atom. taylorandfrancis.com For polychlorinated alkanes, potential reductive pathways include hydrogenolysis (replacement of a Cl atom with an H atom) and dichloroelimination (removal of two adjacent Cl atoms to form an alkene). researchgate.net Given its structure, this compound would be susceptible to such transformations in reducing environments, leading to the formation of less chlorinated propanes or propenes.

Dehydrochlorination to Tetrachloropropene Isomers (e.g., (E)-1,3,3,3-tetrachloropropene, (Z)-1,3,3,3-tetrachloropropene, 1,1,3,3-tetrachloropropene)

The dehydrochlorination of this compound (also known as HCC-240fa) is a significant chemical transformation that yields a mixture of tetrachloropropene isomers. researchgate.netresearchgate.net This reaction involves the elimination of a hydrogen chloride (HCl) molecule from the pentachloropropane structure. The primary products formed through this process are (E)-1,3,3,3-tetrachloropropene (HCO-1230zd(E)), (Z)-1,3,3,3-tetrachloropropene (HCO-1230zd(Z)), and 1,1,3,3-tetrachloropropene (HCO-1230za). researchgate.netresearchgate.net These tetrachloropropenes are valuable intermediates in the synthesis of more complex chemicals, particularly environmentally friendlier hydrofluoroolefins (HFOs) used as refrigerants and blowing agents. google.comwipo.int The selective dehydrochlorination is promoted by the presence of halide anions. researchgate.netresearchgate.net

The dehydrochlorination of this compound is effectively promoted by a system consisting of an alkali metal halide in an amide solvent. researchgate.netsmolecule.com The reaction is facilitated by the anion provided by the alkali metal salt. google.com Research has shown that among the halide anions (F⁻, Cl⁻, Br⁻, I⁻), the fluoride (B91410) ion exhibits the highest reactivity and is most effective in promoting the dehydrochlorination reaction. researchgate.netresearchgate.net Alkali metal salts containing lithium, sodium, potassium, rubidium, or cesium can be used, with salts such as fluorides, chlorides, bromides, iodides, nitrites, thiocyanates, and cyanates being viable options. google.com

The choice of solvent is also critical for the reaction's success. Aprotic polar solvents are preferred, with specific examples including N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), N-dimethylpropionamide, N-dimethylisobutyramide, N-diethylformamide, N-diisopropylformamide, dimethyl sulfoxide (B87167) (DMSO), and sulfolane. google.com Studies have indicated a strong correlation between the solvent's molecular polarity index (MPI) and the reaction's efficiency; amide solvents with an MPI greater than or equal to 14.3 kcal/mol are conducive to the dehydrochlorination, leading to conversions that approach 100%. researchgate.net

The dehydrochlorination of this compound exhibits specific regioselectivity, favoring the formation of certain isomers over others. The reaction primarily yields a mixture of (E)-1,3,3,3-tetrachloropropene and 1,1,3,3-tetrachloropropene. google.com Density Functional Theory (DFT) calculations support these experimental findings, demonstrating that the selective dehydrochlorination at the 1- and 2-positions of the propane (B168953) chain is energetically more favorable than elimination at the 2- and 3-positions. researchgate.net

Detailed studies have quantified the conversion and selectivity under specific conditions. For instance, reacting this compound with cesium fluoride in N,N-dimethylformamide at 70°C for 5 hours resulted in a near-complete conversion of the starting material (99.9%). google.com In this specific reaction, the selectivity for 1,1,3,3-tetrachloropropene was 55.8%, while the selectivity for (E)-1,3,3,3-tetrachloropropene was 41.4%. google.com The combined selectivity for these two products is close to 100%, indicating a highly efficient and selective process under mild conditions. google.com

The table below summarizes the reaction conditions and outcomes for the simultaneous preparation of (E)-1,3,3,3-tetrachloropropene and 1,1,3,3-tetrachloropropene.

Environmental Fate and Degradation Pathways of 1,1,1,3,3 Pentachloropropane

Persistence and Environmental Distribution

1,1,1,3,3-Pentachloropropane is a synthetic chlorinated hydrocarbon. lookchem.com Its environmental persistence and how it partitions into different environmental media are key to understanding its potential impact.

This compound is considered a persistent organic pollutant. smolecule.com This persistence is a concern for potential contamination of soil and water. ontosight.ai It is not expected to degrade readily in water. oxy.com Due to its persistence, there is a possibility of accumulation in the environment. smolecule.com

The persistence of chlorinated hydrocarbons in soil is influenced by several factors, including the compound's vapor pressure, diffusion coefficient, and the temperature and moisture content of the soil. who.int Volatilization is a significant mechanism for the environmental dispersion of similar chlorinated compounds. who.int

Due to its classification as a hazardous substance, there are concerns about its potential to contaminate soil, water, and air. ontosight.ai It is also recognized as being toxic to aquatic life with long-lasting effects. nih.gov The compound is slightly soluble in water but highly soluble in organic solvents. ontosight.ai This suggests a potential for partitioning into organic matter in soil and sediment.

Biotic Degradation Processes

The role of microorganisms in the breakdown of this compound is a critical aspect of its environmental fate. A wide variety of chlorinated aliphatic compounds are known to be biodegradable under different physiological and redox conditions. researchgate.net

Biodegradation of chlorinated compounds can occur under both aerobic and anaerobic conditions. researchgate.net Under aerobic conditions, some microorganisms can use chlorinated compounds as an electron donor and carbon source. researchgate.net In anaerobic environments, these compounds can serve as electron acceptors in a process known as halorespiration. researchgate.net The versatility of certain bacterial genera, such as Desulfitobacterium, makes them candidates for the bioremediation of sites contaminated with halogenated organic compounds. oup.com

For some chlorinated ethanes, reductive dechlorination by microorganisms has been observed, where the compound is sequentially dehalogenated. nih.gov However, the complete mineralization to benign end products can be a complex process. researchgate.net

Biodegradation Pathways and Mechanisms

The biodegradation of chlorinated propanes like this compound is a critical process in their environmental attenuation. While specific studies on this compound are limited, the degradation mechanisms can be inferred from research on structurally similar chlorinated aliphatic hydrocarbons (CAHs). gavinpublishers.com The primary pathways involve the sequential removal of chlorine atoms, which reduces the compound's toxicity and persistence.

Reductive Dechlorination: Under anaerobic conditions, such as those found in saturated soils, sediments, and certain groundwater aquifers, reductive dechlorination is a key degradation pathway. mdpi.comnih.gov In this process, the chlorinated compound acts as an electron acceptor. gavinpublishers.commdpi.com Microorganisms mediate the stepwise replacement of a chlorine atom with a hydrogen atom. This process, also known as halorespiration, is crucial for the breakdown of highly chlorinated compounds. mdpi.com For this compound, this would likely proceed through various tetrachloro- and trichloropropane (B3392429) intermediates. The efficiency of reductive dechlorination is dependent on the availability of an electron donor, such as hydrogen derived from the fermentation of organic matter. mdpi.com

Hydrolysis and Dehydrochlorination: Abiotic and biotic hydrolysis can also contribute to the degradation of this compound. Hydrolysis involves the reaction of the compound with water, leading to the replacement of a chlorine atom with a hydroxyl group. For some chlorinated propanes, hydrolysis can be a significant loss mechanism in aquatic environments. epa.govepa.gov For instance, the structurally similar 1,1,2,3,3-pentachloropropane (B75905) is known to be highly reactive towards alkaline hydrolysis. epa.govepa.gov Another related abiotic process is dehydrochlorination, which is the elimination of hydrogen chloride (HCl). This can be a high-yield reaction, for example, in the thermal elimination of HCl from this compound to form 1,1,3,3-tetrachloropropene.

Aerobic Degradation: In aerobic environments, the initial steps of degradation are often catalyzed by oxygenase enzymes. However, highly chlorinated alkanes are generally resistant to aerobic breakdown. The critical step in the aerobic degradation of similar compounds, like 1,2,3-trichloropropane (B165214), is the initial dehalogenation to a less chlorinated alcohol, a reaction catalyzed by haloalkane dehalogenases. nih.gov

Table 1: Potential Degradation Pathways for this compound

| Degradation Pathway | Conditions | Key Mechanism | Resulting Products (Hypothetical) |

|---|---|---|---|

| Reductive Dechlorination | Anaerobic | Stepwise replacement of Cl with H | Tetrachloropropanes, Trichloropropanes, etc. |

| Hydrolysis | Abiotic/Biotic | Replacement of Cl with OH | Chlorinated propanols |

| Dehydrochlorination | Abiotic/Biotic | Elimination of HCl | 1,1,3,3-Tetrachloropropene |

| Aerobic Oxidation | Aerobic | Initial dehalogenation | Chlorinated propanols |

Role of Microbial Communities in Transformation

Specific microbial communities are essential for the effective bioremediation of sites contaminated with chlorinated solvents. gavinpublishers.commdpi.com While the specific microbes that degrade this compound have not been extensively studied, the key players are likely to be similar to those that transform other chlorinated hydrocarbons.

Under anaerobic conditions, specialized bacteria known as organohalide-respiring bacteria (OHRB) are paramount. frontiersin.org Genera such as Dehalococcoides, Dehalobacter, and Desulfitobacterium are well-known for their ability to use chlorinated compounds as electron acceptors for energy production. mdpi.comnih.gov For example, studies on the degradation of 1,1,1-trichloroethane (B11378) (1,1,1-TCA) have shown that Dehalobacter species can proliferate and are dependent on the dechlorination process for growth. nih.gov These microbial communities often exist in complex consortia where fermentative bacteria produce the hydrogen necessary for halorespiration by the OHRB. mdpi.com Symbiotic relationships within these communities appear to be essential for rapid and complete dechlorination. mdpi.com

Table 2: Microbial Genera Implicated in Chlorinated Hydrocarbon Degradation

| Microbial Genus | Metabolic Condition | Role in Degradation | Relevant Compounds Studied |

|---|---|---|---|

| Dehalococcoides | Anaerobic | Organohalide respiration (reductive dechlorination) mdpi.comfrontiersin.org | Chlorinated ethenes mdpi.comfrontiersin.org |

| Dehalobacter | Anaerobic | Organohalide respiration (reductive dechlorination) mdpi.comnih.gov | Chlorinated ethanes nih.gov |

| Desulfitobacterium | Anaerobic | Organohalide respiration (reductive dechlorination) mdpi.com | Chlorinated ethenes mdpi.com |

| Rhodococcus | Aerobic | Produces haloalkane dehalogenase for initial attack nih.gov | 1,2,3-Trichloropropane nih.gov |

| Agrobacterium | Aerobic | Utilizes dehalogenated intermediates nih.gov | 2,3-dichloro-1-propanol nih.gov |

Bioaccumulation Potential in Aquatic Ecosystems

Bioaccumulation refers to the accumulation of a chemical in an organism to concentrations higher than in the surrounding environment. nih.govsfu.ca For this compound, reports on its bioaccumulation potential are conflicting. One source suggests the material is believed not to bioconcentrate in aquatic systems, oxy.com while another indicates it has a high potential for bioaccumulation. lookchem.com

A key screening tool for assessing the bioaccumulation potential of hydrophobic organic chemicals is the 1-octanol-water partition coefficient (log Kₒw). nih.gov Chemicals with a log Kₒw value greater than 3 are often flagged for further bioconcentration testing. nih.gov The bioconcentration factor (BCF), determined in laboratory tests, is a more definitive measure, representing the ratio of the chemical's concentration in an organism to that in the water. nih.gov

Given that this compound is classified as toxic to aquatic life with long-lasting effects, understanding its potential to move up the food chain is important. nih.gov Persistent organic pollutants can accumulate in organisms, posing a threat to wildlife at higher trophic levels. sfu.casmolecule.com Without definitive BCF data for this compound, its log Kₒw value would serve as the primary indicator for its bioaccumulation potential. If the log Kₒw is above the regulatory threshold, further investigation into its biomagnification in aquatic food webs would be warranted. nih.gov

Environmental Modeling and Prediction of Fate

Application of Environmental Compartment Models (e.g., Level III Model)

Fugacity-based models are commonly used to predict the environmental fate of organic chemicals. ecetoc.orgtrentu.ca The Level III fugacity model is a steady-state, non-equilibrium model that is particularly useful for this purpose. ecetoc.orgunipd.it It simulates a scenario where a chemical is continuously emitted into one or more environmental compartments (air, water, soil, sediment). ecetoc.orgtrentu.ca

The model calculates the steady-state distribution and concentration of the chemical in each compartment, considering not only partitioning but also degradation and advection processes. ecetoc.orgunipd.it Unlike simpler Level I and II models which assume equilibrium, the Level III model accounts for intermedia transport resistances, meaning the distribution depends on the "mode of entry" into the environment (e.g., emission to air vs. water). ecetoc.orgtrentu.ca

To apply a Level III model to this compound, the following data would be required:

Chemical Properties: Molecular weight, water solubility, vapor pressure, and log Kₒw. trentu.ca

Environmental Properties: Defined volumes and properties (e.g., organic carbon content) of the environmental compartments (air, water, soil, sediment). trentu.ca

Emission Rates: The rate at which the chemical is released into each compartment. trentu.ca

Degradation Rates: Rate constants for degradation processes (e.g., hydrolysis, biodegradation) in each compartment. trentu.ca

Intermedia Transport Rates: Mass transfer coefficients that describe the movement of the chemical between compartments (e.g., from air to water). trentu.ca

Table 3: Required Inputs for a Level III Fugacity Model

| Parameter Category | Specific Inputs |

|---|---|

| Chemical Properties | Molecular Mass, Water Solubility, Vapour Pressure, Log Kₒw |

| Environmental Definition | Volume, Density, and Organic Carbon Content of Air, Water, Soil, Sediment |

| Emission Data | Emission rates into each environmental compartment |

| Degradation Data | Reaction half-lives (hydrolysis, photolysis, biodegradation) in each compartment |

| Transport Data | Advective flow rates, intermedia mass transfer coefficients |

Toxicological Research and Health Impact Assessment of 1,1,1,3,3 Pentachloropropane

Systemic Toxicity Studies

Systemic toxicity studies of 1,1,1,3,3-pentachloropropane are limited in the publicly available scientific literature. General information from industry summaries indicates that this compound has the potential for systemic effects based on studies in laboratory animals.

Hepatic and Renal Effects in Animal Models

Studies in laboratory animals have indicated that exposure to this compound vapors can lead to adverse effects on the liver and kidneys. However, detailed research findings from specific animal models, including comprehensive histopathological analyses and dose-response data, are not extensively documented in publicly accessible scientific literature. Investigations into related chlorinated propanes have shown that effects on the liver and kidney can be observed following exposure. For instance, subchronic toxicity studies of 1,1,1,3,3,3-hexachloropropane (B1216839) in rats revealed effects in the liver and kidney at certain inhalation concentrations. oup.com

Due to the lack of specific data for this compound, a detailed data table on its hepatic and renal effects cannot be generated at this time.

Neurological Effects and Central Nervous System Depression

Analysis of Organ Weights and Histopathological Alterations

Detailed studies concerning the analysis of organ weights and specific histopathological alterations following exposure to this compound have not been identified in the public domain. Comprehensive toxicological assessments typically involve the examination of changes in organ weights and microscopic examination of tissues to identify target organs of toxicity. The general observation of liver and kidney effects suggests that changes in these organs might be expected, but specific data are lacking.

Genotoxicity and Mutagenicity Assessments

The genotoxic and mutagenic potential of this compound has not been extensively characterized in publicly available research.

In Vitro Assays (e.g., Bacterial Mutagenicity)

No specific data from in vitro assays, such as bacterial mutagenicity tests (e.g., Ames test), for this compound were found in the reviewed scientific literature. Such assays are crucial for determining the potential of a substance to induce gene mutations. For comparison, studies on the related compound 1,1,1,3,3,3-hexachloropropane did not show an increase in the number of revertants in a bacterial reversion assay. nih.gov

Micronucleus Evaluations in Vivo

No in vivo micronucleus evaluation studies for this compound were identified in the reviewed scientific literature. The micronucleus test is an important in vivo method for assessing chromosomal damage. nih.gov In contrast, studies on 1,1,1,3,3,3-hexachloropropane have shown a significant increase in micronucleated erythrocytes in both rats and mice, suggesting that it affects rapidly dividing cells. nih.gov

Reproductive and Developmental Toxicity Studies

No specific studies investigating the reproductive or developmental toxicity of this compound were identified. Research on other chlorinated propanes, such as 1,2,3-trichloropropane (B165214), indicates that reproductive toxicity can be a concern for this class of chemicals, but direct extrapolation to the 1,1,1,3,3-isomer is not scientifically valid without specific data. epa.gov

Assessment of Effects on Fertility and Fecundity

There is no available data from studies designed to assess the effects of this compound on fertility or fecundity. Standard toxicological protocols would be required to evaluate potential impacts on male and female reproductive functions, including gamete production, mating behavior, conception, and implantation.

Evaluation of Maternal Toxicity and Developmental Outcomes

Information regarding the potential for this compound to induce maternal toxicity or adverse developmental outcomes is not available. Developmental toxicity studies are necessary to determine if the compound can cross the placental barrier and affect embryo-fetal development, potentially leading to structural malformations, growth retardation, or developmental delays. birthdefectsresearch.org For other halogenated hydrocarbons, developmental effects have been observed, often at exposure levels that also induce maternal toxicity. nih.govnih.gov

Comparative Toxicology with Other Halogenated Propanes

While direct comparative studies involving this compound are absent, general principles of structure-toxicity relationships for halogenated alkanes can provide a hypothetical framework for its potential toxicological profile.

Structure-Toxicity Relationships for Chlorinated Propane (B168953) Isomers

The toxicity of chlorinated propane isomers is highly dependent on the number and position of chlorine atoms on the propane backbone. nih.govnih.gov The arrangement of chlorine atoms influences the chemical reactivity, metabolic pathways, and potential for bioactivation into toxic metabolites. nih.gov For instance, the mutagenic potential of various trihalogenated propanes differs significantly based on the specific positioning of the halogens, which affects the formation of genotoxic metabolites. nih.gov Without experimental data, the precise toxicological profile of the 1,1,1,3,3-isomer relative to other isomers like 1,2,3-trichloropropane remains speculative. epa.gov

Influence of Halogenation Degree and Carbon Chain Length on Toxicological Profiles

Generally, for halogenated hydrocarbons, increasing the degree of halogenation and the length of the carbon chain can alter toxicological properties. acs.org Increased chlorination can affect physicochemical properties such as lipid solubility and volatility, which in turn influences absorption, distribution, metabolism, and excretion (ADME). Mammalian toxicity of chlorinated paraffins has been observed to increase with the degree of chlorination but decrease with carbon chain length. acs.org However, the specific impact of five chlorine atoms on a propane chain, as in this compound, requires empirical investigation.

Examination of Myocardial and Hepatic Effects Across Analogous Compounds

Hepatotoxicity is a common finding for many chlorinated hydrocarbons. nih.gov The liver is a primary site of metabolism where toxic intermediates can be formed, leading to cellular damage. Similarly, some halogenated hydrocarbons have been shown to sensitize the myocardium to catecholamines, potentially leading to cardiac arrhythmias. nih.govnih.gov While compounds like sevoflurane (B116992) have shown some cardioprotective effects, other halogenated hydrocarbons are associated with adverse cardiac events. mdpi.comnih.gov The potential for this compound to cause such effects is unknown and cannot be determined without specific toxicological testing.

Potential Mechanisms of Toxicity

The precise mechanisms underlying the toxicity of this compound are not extensively documented in publicly available scientific literature. However, based on its chemical structure as a polychlorinated alkane and its known formation as a metabolite of other environmental contaminants, several potential pathways of toxicity can be postulated. These include the role of its biotransformation and the formation of reactive metabolites, its possible interactions with cellular macromolecules, and a hypothetical antimetabolite action, particularly in rapidly dividing cells.

The biotransformation of a chemical is a critical determinant of its toxic potential. While specific studies detailing the complete metabolic pathway of this compound are scarce, its origin as a metabolite provides insight into its potential toxicological profile.

This compound has been identified as a significant metabolic intermediate during the breakdown of the fungicide pentachloronitrobenzene (B1680406) (PCNB) and the persistent environmental pollutant hexachlorobenzene (B1673134) (HCB). The metabolism of these parent compounds involves complex pathways, including reduction, reactions with glutathione (B108866), and hydroxylation, leading to a variety of metabolites. The formation of this compound is a key step in these metabolic cascades.

The toxicity of many halogenated hydrocarbons is often not due to the parent compound itself but rather to the formation of reactive intermediates during metabolism. These biotransformation processes are generally categorized into Phase I and Phase II reactions.

Phase I Reactions: These reactions, primarily catalyzed by the cytochrome P450 (CYP) family of enzymes, introduce or expose functional groups (e.g., hydroxyl, carboxyl, or amino groups). For a polychlorinated alkane like this compound, oxidative metabolism could potentially lead to the formation of unstable and reactive metabolites such as chlorinated aldehydes or ketones. These electrophilic intermediates can readily react with nucleophilic centers in cellular macromolecules.

Phase II Reactions: These reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glutathione, glucuronic acid, or sulfate. While often considered detoxification pathways that increase water solubility and facilitate excretion, conjugation reactions, particularly with glutathione, can sometimes lead to the formation of more toxic species. For instance, glutathione conjugates of some halogenated hydrocarbons can be further metabolized to form reactive thiols that are cytotoxic or genotoxic.

Table 1: Biotransformation Overview

| Phase | General Reaction Type | Potential Outcome for this compound (Hypothetical) |

|---|---|---|

| Phase I | Oxidation, Reduction, Hydrolysis | Formation of reactive aldehydes, ketones, or alcohols. |

| Phase II | Conjugation (e.g., with glutathione) | Formation of water-soluble conjugates for excretion; potential for bioactivation to toxic thiols. |

The reactivity of this compound or its metabolites is a key factor in its potential to interact with and disrupt normal cellular functions. The electrophilic nature of chlorinated hydrocarbons and their metabolites makes them prone to react with nucleophilic sites in vital cellular components.

Potential targets for such interactions include:

Proteins: Covalent binding to proteins can alter their structure and function. This can lead to enzyme inhibition, disruption of cellular signaling pathways, and impairment of structural proteins. Specific enzyme systems that are often targets for halogenated hydrocarbons include those involved in cellular respiration and antioxidant defense. For example, inhibition of key enzymes in the mitochondrial electron transport chain can lead to oxidative stress and cellular energy depletion.

Lipids: The lipophilic nature of polychlorinated alkanes allows them to accumulate in cell membranes. This can disrupt membrane integrity and function, affecting ion transport and the activity of membrane-bound enzymes. Lipid peroxidation, a process where reactive oxygen species attack lipids in cell membranes, can also be initiated by reactive metabolites, leading to a cascade of cellular damage.

Nucleic Acids (DNA and RNA): Interaction with DNA is a critical mechanism of genotoxicity and carcinogenicity. Electrophilic metabolites can form covalent adducts with DNA bases, leading to mutations during DNA replication if not repaired. While there is no specific data on the genotoxicity of this compound, this is a known mechanism of toxicity for other structurally related chlorinated hydrocarbons.

Table 2: Potential Cellular Interactions

| Cellular Component | Potential Interaction | Consequence of Interaction |

|---|---|---|

| Proteins (Enzymes) | Covalent binding, inhibition | Altered metabolism, disrupted signaling, impaired cellular function. |

| Lipids (Membranes) | Accumulation, lipid peroxidation | Disrupted membrane integrity, altered ion transport. |

| Nucleic Acids (DNA) | Adduct formation | Genetic mutations, potential for carcinogenicity. |

The concept of antimetabolite action refers to the ability of a chemical to interfere with the utilization of an essential metabolite due to its structural similarity. This mechanism is a cornerstone of chemotherapy, where drugs are designed to selectively target rapidly dividing cancer cells by disrupting the synthesis of nucleic acids or other vital molecules.

For this compound, a hypothesis of antimetabolite action on rapidly dividing cells would be speculative without direct evidence. However, some chlorinated propanes have been shown to be genotoxic, and compounds that damage DNA or interfere with its synthesis can have a disproportionate effect on cells with high rates of proliferation. Such cells are more vulnerable because they have less time to repair DNA damage before it becomes fixed as a mutation during cell division.

Tissues with rapidly dividing cell populations include:

Bone marrow (hematopoietic stem cells)

Gastrointestinal epithelium

Germ cells (in the testes and ovaries)

Fetal tissues during development

If this compound or its metabolites were to act as an antimetabolite, it could potentially interfere with the synthesis of purines or pyrimidines, the building blocks of DNA, or inhibit enzymes crucial for DNA replication and repair. This could lead to cytotoxicity in these high-turnover tissues, manifesting as bone marrow suppression, gastrointestinal disturbances, reproductive toxicity, or developmental defects.

It is crucial to emphasize that this remains a hypothesis. There is currently a lack of specific research to support the antimetabolite action of this compound. Further investigation into its effects on DNA synthesis and cell cycle progression in rapidly dividing cells would be necessary to validate this potential mechanism of toxicity.

Advanced Analytical Techniques in 1,1,1,3,3 Pentachloropropane Studies

Chromatographic Methods for Compound Identification and Purity Assessment

Chromatographic techniques are fundamental in separating 1,1,1,3,3-pentachloropropane from complex mixtures and assessing its purity. Gas chromatography, in particular, is a cornerstone of its analysis.

Gas Chromatography (GC)

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. The method's effectiveness hinges on the selection of appropriate columns and detector systems to achieve optimal separation and sensitivity. While specific operational parameters for this compound are not extensively documented in publicly available literature, typical conditions can be inferred from the analysis of similar chlorinated propanes.

The choice of the GC column's stationary phase is critical for resolving this compound from its isomers and other chlorinated hydrocarbons. Non-polar columns are generally the preferred starting point for the analysis of non-polar compounds. The principle of "like dissolves like" dictates that a non-polar stationary phase will effectively separate non-polar analytes based on their boiling points and vapor pressures.

For detection, a Flame Ionization Detector (FID) is commonly used for organic compounds. However, for halogenated compounds, an Electron Capture Detector (ECD) offers significantly higher sensitivity. A Halogen-Specific Detector (XSD) provides even greater selectivity, specifically detecting halogenated compounds and minimizing interference from non-halogenated matrix components. nist.gov

Table 1: Illustrative GC Parameters for Chlorinated Propane (B168953) Analysis

This table presents hypothetical yet representative parameters for the GC analysis of a compound like this compound, based on methods for similar analytes.

| Parameter | Value |

| Column | Capillary, Fused Silica |

| Stationary Phase | 5% Phenyl Polysiloxane |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min |

| Detector | Electron Capture Detector (ECD) |

| Detector Temperature | 300 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it an invaluable tool for the unequivocal identification of this compound. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

Electron ionization (EI) is a common ionization technique where high-energy electrons bombard the analyte molecules, leading to the formation of a molecular ion and characteristic fragment ions. libretexts.org The fragmentation pattern of this compound would be expected to show losses of chlorine atoms and hydrochloric acid (HCl), as well as cleavage of the carbon-carbon bonds. The presence of multiple chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments, aiding in their identification. docbrown.info

For trace-level analysis, selected ion monitoring (SIM) can be employed. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which significantly enhances sensitivity and reduces background noise. ysi.com

Table 2: Predicted Key Mass Fragments for this compound

This table outlines the expected major mass-to-charge (m/z) ratios for the mass spectrum of this compound based on typical fragmentation patterns of chlorinated alkanes.

| m/z Ratio | Predicted Fragment Ion |

| 214/216/218 | [C₃H₃Cl₅]⁺ (Molecular Ion) |

| 179/181/183 | [C₃H₂Cl₄]⁺ |

| 144/146/148 | [C₃H₃Cl₃]⁺ |

| 117/119 | [C₂H₂Cl₂]⁺ |

| 83/85 | [CH₂Cl]⁺ |

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the detailed structural elucidation of this compound, providing information about the connectivity and chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are utilized to characterize this compound.

In the ¹H NMR spectrum of this compound, the protons on the central carbon (C2) and the terminal carbon (C3) would exhibit distinct chemical shifts and coupling patterns. The protons on C2 would be expected to appear as a triplet, being coupled to the two protons on C3. Conversely, the proton on C3 would likely appear as a triplet, coupled to the two protons on C2. The chemical shifts of these protons would be influenced by the presence of the electronegative chlorine atoms.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, three distinct signals would be expected, corresponding to the three carbon atoms in the propane chain (CCl₃, CH₂, and CHCl₂). The chemical shifts of these carbons are significantly affected by the number of attached chlorine atoms, with more chlorinated carbons appearing further downfield. docbrown.info

Table 3: Estimated NMR Spectral Data for this compound

This table presents estimated chemical shifts (δ) for this compound based on general principles of NMR spectroscopy for halogenated alkanes. Actual values may vary.

| Nucleus | Estimated Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| -CH₂- | ~ 3.5 - 4.0 | Triplet |

| -CHCl₂ | ~ 5.8 - 6.2 | Triplet |

| ¹³C NMR | ||

| CCl₃ | ~ 95 - 105 | Singlet |

| CH₂ | ~ 50 - 60 | Singlet |

| CHCl₂ | ~ 70 - 80 | Singlet |

Tracing and Isotopic Labeling Techniques

To understand the fate of this compound in biological and environmental systems, isotopic labeling studies are indispensable. These techniques involve replacing one or more atoms in the molecule with their corresponding isotopes to act as tracers.

Application of Carbon-14 (¹⁴C) and Chlorine-36 (³⁶Cl) Labeling for Pharmacokinetic and Environmental Fate Studies

While specific studies employing ¹⁴C and ³⁶Cl labeling for this compound are not readily found in the literature, the application of these isotopes to similar chlorinated alkanes provides a clear framework for how such investigations would be conducted.

Pharmacokinetic Studies with ¹⁴C Labeling:

In pharmacokinetic studies, this compound would be synthesized with a Carbon-14 atom incorporated into its carbon backbone. This radiolabeled compound would then be administered to laboratory animals. By tracking the radioactivity in various biological samples (e.g., blood, urine, feces, tissues) over time, researchers can determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. frontiersin.org This information is vital for assessing its potential toxicity and understanding its biological effects.

Table 4: Representative Data from a Hypothetical ¹⁴C Pharmacokinetic Study

This table illustrates the type of data that would be generated from a study tracking the excretion of ¹⁴C-labeled this compound in a rodent model.

| Time (hours) | % of Administered ¹⁴C in Urine (Cumulative) | % of Administered ¹⁴C in Feces (Cumulative) |

| 0-24 | 45.2 | 12.5 |

| 24-48 | 58.9 | 25.1 |

| 48-72 | 62.5 | 30.8 |

| 72-96 | 63.1 | 32.0 |

Environmental Fate Studies with ³⁶Cl Labeling:

To investigate the environmental fate of this compound, Chlorine-36, a long-lived radioisotope of chlorine, can be used as a tracer. The ³⁶Cl-labeled compound can be introduced into controlled environmental systems, such as soil columns or aquatic microcosms. By monitoring the distribution and transformation of ³⁶Cl over time, scientists can study processes such as leaching, degradation (biotic and abiotic), and bioaccumulation in organisms. These studies are crucial for evaluating the environmental persistence and potential ecological risks of the compound. Chlorinated alkanes are known to be persistent in the environment and can bioaccumulate in organisms. canada.canih.gov

Table 5: Illustrative Data from a Hypothetical ³⁶Cl Environmental Fate Study in Soil

This table shows hypothetical data on the distribution of ³⁶Cl-labeled this compound in a soil column after a simulated rainfall event.

| Soil Depth (cm) | % of Applied ³⁶Cl |

| 0-5 | 75.8 |

| 5-10 | 18.2 |

| 10-15 | 4.5 |

| 15-20 | 1.1 |

| Leachate | 0.4 |

Theoretical Chemistry and Computational Studies of 1,1,1,3,3 Pentachloropropane

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the intricacies of 1,1,1,3,3-pentachloropropane's reactivity.

Investigation of Reaction Pathways and Energy Barriers

DFT calculations have been effectively used to explore the reaction mechanisms of this compound, especially in dehydrochlorination reactions. These calculations can determine the energy barriers for different reaction pathways, helping to predict the most likely products. For instance, studies have shown that the selective dehydrochlorination of this compound to form various tetrachloropropene (B83866) isomers is influenced by the reaction conditions. researchgate.net DFT calculations have demonstrated that dehydrochlorination at the 1- and 2-positions is energetically more favorable than at the 2- and 3-positions, a finding that aligns with experimental results. researchgate.net

In the context of fluorination reactions, DFT can be used to calculate the activation energies for the substitution of chlorine atoms with fluorine, identifying the rate-limiting steps and transition states. This information is crucial for optimizing industrial processes, such as the synthesis of hydrofluorocarbons (HFCs) where this compound serves as a feedstock. ecetoc.org

Correlation with Molecular Polarity Indices in Reaction Systems

The reactivity of this compound in certain reactions has been correlated with the molecular polarity index (MPI) of the solvent. researchgate.net Research on the dehydrochlorination of this compound in the presence of alkali metal halides has revealed that solvents with a high molecular polarity index facilitate the reaction. researchgate.net Specifically, when the MPI of the amide solvent is 14.3 kcal/mol or greater, the conversion to tetrachloropropene isomers approaches 100%. researchgate.net This highlights the role of the solvent's polarity in stabilizing the transition state and promoting the elimination reaction.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a powerful lens through which to predict the behavior of this compound under various conditions.

Prediction of Reactivity and Stability Profiles

Computational chemistry methods can predict the reactivity and thermodynamic stability of this compound. For example, its thermal elimination of hydrogen chloride (HCl) to yield 1,1,3,3-tetrachloroprop-1-ene (B94948) is a key reaction pathway. Molecular modeling can help to understand the factors that influence the stability of the molecule and its propensity to undergo such elimination reactions. Furthermore, these models can be used to predict the isomer-specific behavior of the resulting products. The stability of related chlorinated propanes is also a subject of study, with the addition of fluorine atoms generally increasing stability. oup.com

Environmental Partitioning Behavior Modeling

Understanding how this compound partitions between different environmental compartments (air, water, soil, and biota) is crucial for assessing its environmental fate and potential for bioaccumulation. While specific modeling data for this compound is not abundant in the provided search results, the principles of environmental partitioning modeling can be applied.

Models like the Equilibrium Criterion (EQC) Level I and Level III are used to assess the environmental distribution of similar compounds, such as HFC-245fa, which is produced from this compound. ecetoc.org These models use physicochemical properties like vapor pressure, water solubility, and the octanol-water partition coefficient (Kow) to predict where a chemical is likely to accumulate. For persistent organic pollutants (POPs), polarizability has been explored as a single parameter to predict the octanol-water partitioning coefficient and bioconcentration factor. mun.ca

Computational Approaches to Structure-Reactivity and Structure-Toxicity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the biological activity or toxicity of chemicals based on their molecular structure.

For chlorinated alkanes, including compounds structurally related to this compound, QSAR models are developed using approaches like Multi-linear Regression (MLR), Partial Least Squares (PLS), and Principle Component Regression (PCR). fiu.edu These models correlate molecular descriptors (e.g., electronic properties, steric factors) with observed toxicity data to predict the potential hazards of untested chemicals. fiu.edu

While specific QSTR studies for this compound were not found in the search results, the general approach for chlorinated hydrocarbons involves developing models for specific toxic endpoints. fiu.edu The toxicity of chlorinated propanes is an area of concern, and structure-activity relationship analyses are used to help develop occupational exposure guidelines for related compounds. oup.com The reactivity of halogenated hydrocarbons in processes like hydrolysis can be correlated with molecular descriptors to develop structure-reactivity relationships, which can, in turn, inform toxicity assessments. epa.govepa.gov

Table of Research Findings:

| Study Area | Key Findings | Computational Methods | References |

| Reaction Pathways | Dehydrochlorination of this compound is more favorable at the C1-C2 positions than at the C2-C3 positions. | Density Functional Theory (DFT) | researchgate.net |

| Solvent Effects | Amide solvents with a Molecular Polarity Index (MPI) ≥ 14.3 kcal/mol lead to nearly 100% conversion in dehydrochlorination reactions. | Correlation with MPI | researchgate.net |

| Reactivity Prediction | Thermal elimination of HCl from this compound is a high-yield route to 1,1,3,3-tetrachloroprop-1-ene. | Molecular Modeling | |

| Structure-Toxicity | QSAR models for chlorinated alkanes are developed using MLR, PLS, and PCR to predict toxicity. | QSAR/QSTR Modeling | fiu.edu |

Industrial Applications and Process Optimization Involving 1,1,1,3,3 Pentachloropropane

Role as a Key Chemical Intermediate

1,1,1,3,3-Pentachloropropane, also known as HCC-240fa, is a significant chemical intermediate primarily utilized in the synthesis of next-generation fluorine-containing compounds. oxy.comnih.gov Its industrial importance stems from its role as a precursor in the production of hydrofluorocarbons (HFCs) and hydrochlorofluoroolefins (HCFOs), which serve as replacements for ozone-depleting chlorofluorocarbons (CFCs). google.com

Precursor in Fluorination Reactions for Hydrofluorocarbons (HFCs) used as Refrigerants and Foaming Agents

The principal application of this compound is as a reactant in liquid-phase catalytic fluorination to produce 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa). oxy.comgoogle.com This process involves reacting this compound with hydrogen fluoride (B91410) (HF). oxy.com HFC-245fa is a commercially important hydrofluorocarbon recognized for its favorable physical properties for use as a refrigerant and a foam blowing agent in the production of polyurethane foams. oxy.comgoogle.comresearchgate.net It was developed as a more environmentally friendly substitute for CFCs and hydrochlorofluorocarbons (HCFCs) that were historically used in these applications. google.comresearchgate.net

Beyond HFC-245fa, this compound also serves as a crucial starting material for producing 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd). google.com HCFO-1233zd is considered a candidate to replace HFC-245fa in some applications due to concerns about the global warming potential of HFCs. google.com

Intermediacy in the Synthesis of Specialty Chemicals

In addition to its primary role in producing HFCs and HCFOs, this compound is an intermediate in the synthesis of other specialty chemicals. Through dehydrochlorination reactions, it can be converted into various tetrachloropropene (B83866) isomers. researchgate.net Studies have shown that reacting this compound with alkali metal halides can selectively produce E-1,3,3,3-tetrachloropropene (HCO-1230zd(E)), Z-1,3,3,3-tetrachloropropene (HCO-1230zd(Z)), and 1,1,3,3-tetrachloropropene (HCO-1230za). researchgate.net These compounds serve as building blocks for other complex chemical structures.

Process Engineering and Optimization in Manufacturing

The manufacturing of this compound is achieved through the addition reaction of carbon tetrachloride with vinyl chloride. oxy.comgoogle.com Process engineering efforts have focused on improving catalyst systems, shifting from batch to continuous production models, and optimizing purification technologies to enhance efficiency, yield, and sustainability. google.compatsnap.com

Catalytic System Design and Improvement (e.g., Supported Catalysts, Co-catalyst Systems)

The choice of catalyst is critical for achieving high yield and selectivity in the synthesis of this compound. Various catalytic systems have been developed and optimized. One widely used system involves reacting carbon tetrachloride and vinyl chloride in the presence of a catalyst mixture comprising an organophosphate solvent, iron metal, and ferric chloride. oxy.comgoogle.com Tributyl phosphate (B84403) is a commonly used organophosphate solvent in this system. google.com